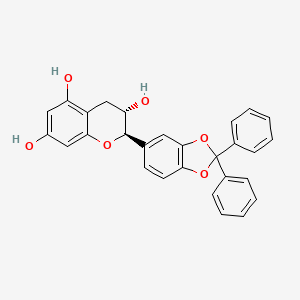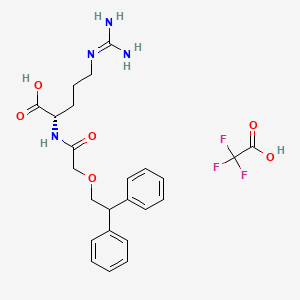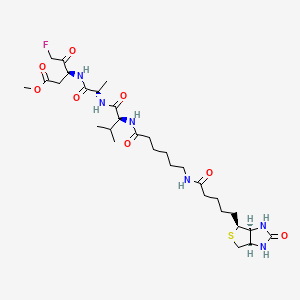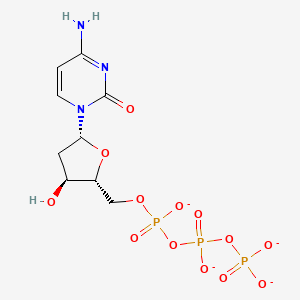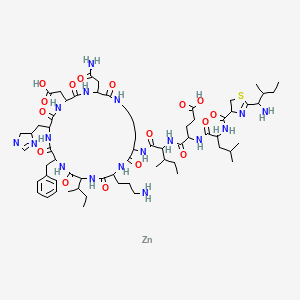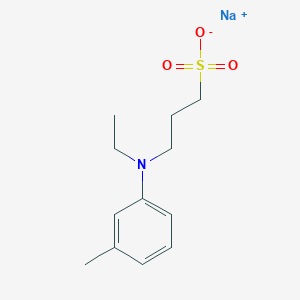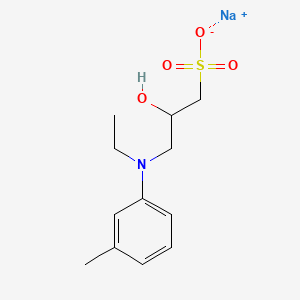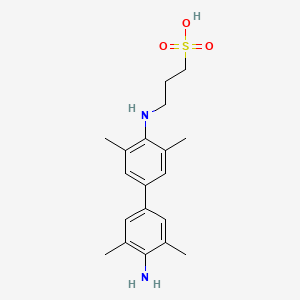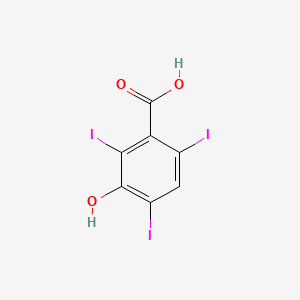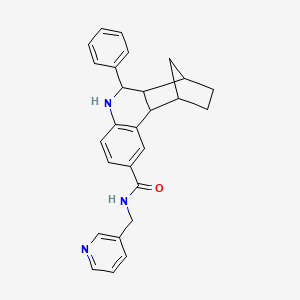
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Applications De Recherche Scientifique
Antimicrobial Activity of Pyrimidine Derivatives
The compound 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is part of a broader class of pyrimidine derivatives, which are known for their versatile applications in medicine, including antimicrobial properties. Rathod and Solanki (2018) synthesized a series of pyrimidine derivatives, highlighting their antimicrobial activity. These compounds were characterized through various spectroscopic techniques, demonstrating the potential of pyrimidine derivatives in medicinal applications, including as antimicrobial agents (Rathod & Solanki, 2018).
Inhibition of Met Kinase Superfamily
Derivatives similar to the compound have been studied for their inhibitory activity against the Met kinase superfamily. Schroeder et al. (2009) discovered a potent and selective inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This research indicates the potential application of such compounds in cancer treatment (Schroeder et al., 2009).
NK-1 Antagonist Activity
Compounds structurally related to 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide have been used in the synthesis of NK-1 antagonists. Jungheim et al. (2006) used regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, showcasing the diverse therapeutic applications of these compounds (Jungheim et al., 2006).
Propriétés
Numéro CAS |
1005095-04-4 |
|---|---|
Nom du produit |
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide |
Formule moléculaire |
C27H27N3O |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
10-phenyl-N-(pyridin-3-ylmethyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C27H27N3O/c31-27(29-16-17-5-4-12-28-15-17)21-10-11-23-22(14-21)24-19-8-9-20(13-19)25(24)26(30-23)18-6-2-1-3-7-18/h1-7,10-12,14-15,19-20,24-26,30H,8-9,13,16H2,(H,29,31) |
Clé InChI |
HSJXOMZEPTVVQC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
SMILES canonique |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
Synonymes |
5,6(s),6a(r),7(r),8,9,10(s),10a(s)-Octahydro-6-phenyl-N-(3-pyridinylmethyl)-7,10-methanophenanthridine-2-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



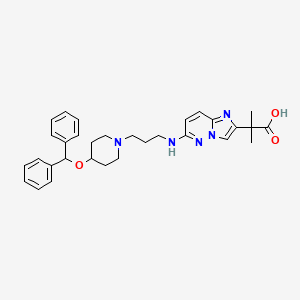
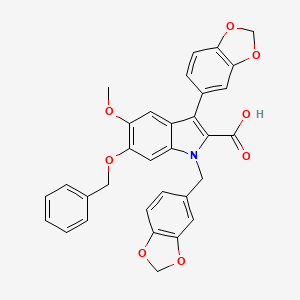
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
